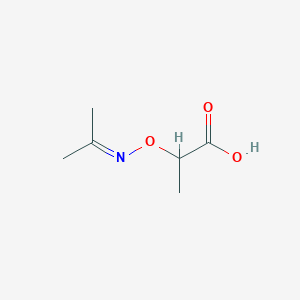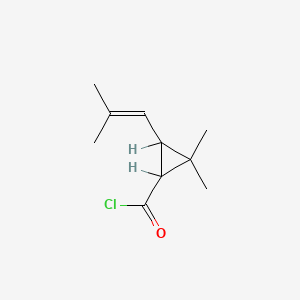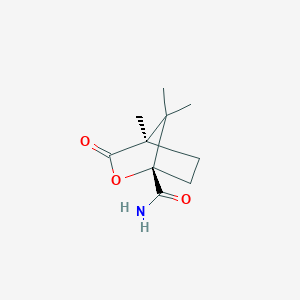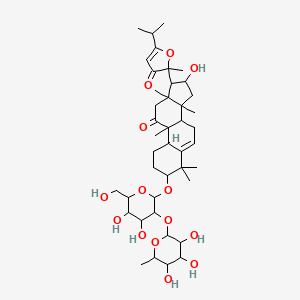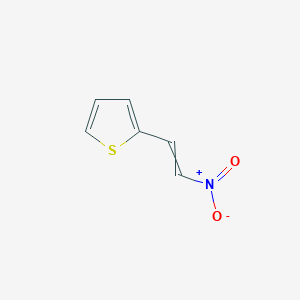
N-乙酰-DL-亮氨酸
描述
N-acetyl-leucine is a leucine derivative and a N-acetyl-amino acid.
Used for treating vestibular-related imbalance and vertigo.
科学研究应用
眩晕症的治疗
N-乙酰-DL-亮氨酸自 1957 年以来一直被用作治疗眩晕症的非处方药 . 它在法国被批准用于此目的 .
神经系统疾病
N-乙酰-DL-亮氨酸的 L-对映异构体正在被开发为治疗罕见和常见神经系统疾病的药物 . 这包括小脑共济失调等疾病 .
老年人的认知和运动能力
正在进行研究以探索 N-乙酰-亮氨酸在改善老年人认知和运动能力方面的潜力 .
溶酶体贮积症
N-乙酰-亮氨酸正在被研究作为治疗溶酶体贮积症的一种很有希望的治疗方法 .
偏头痛
正在进行研究以调查 N-乙酰-亮氨酸在治疗偏头痛中的疗效 .
不安腿综合征
N-乙酰-亮氨酸正在被研究以了解其在治疗不安腿综合征方面的潜力 .
生化研究
N-乙酰-DL-亮氨酸是生化研究中必不可少的化合物 . 它的对映异构体对结构确保了在专门的化合物开发和生物医学研究中的多功能性 .
药物制剂和膳食补充剂
作用机制
Target of Action
N-Acetyl-DL-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells . The compound is also being developed as a potential treatment for several neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and ataxia-telangiectasia .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch in transporters allows N-Acetyl-DL-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that the compound’s acetylation converts leucine into a drug, revealing a way for the rational design of drugs to target anion transporters . The compound also appears to normalize membrane potential and neuronal excitability .
Pharmacokinetics
The pharmacokinetics of N-Acetyl-DL-leucine play a major role in its mechanism of action and efficacy as a drug . The compound’s acetylation enhances its pharmacokinetic properties, making it more effective . The enantiomers of n-acetyl-dl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
N-Acetyl-DL-leucine has been associated with positive symptomatic and neuroprotective effects . It has been shown to attenuate cell death and reduce the expression of neuroinflammatory markers . Moreover, it has been reported to improve symptoms, functioning, and quality of life for patients with Niemann-Pick disease type C .
Action Environment
The action, efficacy, and stability of N-Acetyl-DL-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence of other molecules that bind to the same transporters . Additionally, the compound’s effects can be influenced by the physiological pH, as N-acetylation removes a charge from the nitrogen at physiological pH, turning N-acetyl-L-leucine into an anion .
生化分析
Biochemical Properties
N-Acetyl-DL-leucine interacts with various enzymes, proteins, and other biomolecules. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug .
Cellular Effects
N-Acetyl-DL-leucine has shown effects on various types of cells and cellular processes. For instance, it has been observed to normalize the membrane potential of abnormally hyperpolarized and/or depolarized vestibular neurons . In non-neuronal cells, such as Chinese hamster ovary cells or fibroblasts derived from patients with Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine also reversed disease-related cellular phenotypes .
Molecular Mechanism
The molecular mechanism of N-Acetyl-DL-leucine involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The current working hypothesis is that N-Acetyl-DL-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-DL-leucine have been observed over time. For instance, in a study on cerebellar ataxia, it was found that N-Acetyl-DL-leucine rapidly improved symptoms, functioning, and quality of life for pediatric and adult patients .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-DL-leucine vary with different dosages. For example, in a study on Niemann-Pick disease type C (NPC), N-Acetyl-DL-leucine was associated with positive symptomatic and neuroprotective, disease-modifying effects .
Metabolic Pathways
N-Acetyl-DL-leucine is involved in various metabolic pathways. The current understanding is that N-Acetyl-DL-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Transport and Distribution
N-Acetyl-DL-leucine is transported and distributed within cells and tissues through specific transporters. The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Subcellular Localization
It is known that the acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) , which could potentially influence its subcellular localization.
属性
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
| Record name | N-Acetylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
| Record name | Acetyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylleucine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-DL-leucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Leucine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




